Mephenytoin, also known as 3-methyl-5-ethyl-5-phenylhydantoin, is a hydantoin derivative. [] It is a racemic mixture of two enantiomers: S-mephenytoin and R-mephenytoin. [, ] Mephenytoin serves as a crucial tool in scientific research, particularly in the field of pharmacogenetics. [, , , , , , , ] It is extensively used as a probe drug to investigate the genetic polymorphism of cytochrome P450 enzymes, specifically CYP2C19. [, , , , , , , , , , , , ] This polymorphism significantly influences the metabolism of various drugs, leading to inter-individual variability in drug response. [, , , , , , , ]
Mephenytoin is a hydantoin derivative with a phenyl group at the 5-position and both a methyl and an ethyl group also attached to the 5-position. [, ] It exists as two enantiomers, S-mephenytoin and R-mephenytoin. [, ] Specific structural data, such as bond lengths and angles, are not detailed in the provided papers.
The primary metabolic pathway of mephenytoin in humans is aromatic hydroxylation, leading to the formation of 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin (4-hydroxymephenytoin). [, , ] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19. [, , , , , , , , , , , , ] Mephenytoin also undergoes N-demethylation to form 5-ethyl-5-phenylhydantoin (Nirvanol), a reaction predominantly catalyzed by CYP2B6. [, ] In addition, mephenytoin can be metabolized through the epoxide-diol pathway, forming a dihydrodiol metabolite, 5-dihydroxy-cyclohexadienyl)-5-ethyl-3-methylhydantoin, likely via the reactive epoxide intermediate 5-(epoxy-cyclohexadienyl)-5-ethyl-3-methylhydantoin. [] Other minor metabolites include 5-ethyl-5-(dihydroxyphenyl)-3-methylhydantoin and 5-ethyl-5-(hydroxy-methoxy-phenyl)-3-methylhydantoin. []
The mechanism of action of mephenytoin as a probe drug focuses on its metabolism by specific cytochrome P450 enzymes. [, , , , , , , , , , , , ] The 4-hydroxylation of S-mephenytoin is primarily catalyzed by CYP2C19, an enzyme exhibiting genetic polymorphism. [, , , , , , , , , , , , ] Individuals with deficient CYP2C19 activity, termed poor metabolizers, exhibit impaired S-mephenytoin metabolism, leading to its accumulation in the body. [, , ] Conversely, individuals with normal CYP2C19 activity, termed extensive metabolizers, readily metabolize S-mephenytoin. [, , ] The ratio of S-mephenytoin to R-mephenytoin in urine, the amount of 4-hydroxymephenytoin formed, and the hydroxylation index are commonly used metrics to assess CYP2C19 activity. [, , , , , , , , , ] This information aids in understanding individual variations in drug metabolism and response.
Mephenytoin is widely employed as a probe drug to identify individuals with deficient CYP2C19 activity (poor metabolizers). [, , , , , , , , , , , , ] Administration of a single dose of mephenytoin, followed by analysis of urinary metabolites, helps distinguish poor metabolizers from extensive metabolizers. [, , , , , , , , , , , , ] This phenotyping is crucial for predicting individual responses to drugs metabolized by CYP2C19, including omeprazole, proguanil, certain barbiturates, and antidepressants. [, , , , , , , , , , , , ]
Mephenytoin is used to assess the potential of other drugs to inhibit CYP2C19 activity. [, , ] In vitro studies utilizing human liver microsomes and recombinant CYP2C19 demonstrate the inhibitory effects of compounds like fluoxetine, nilutamide, and omeprazole on mephenytoin metabolism. [, , ] This information is vital for predicting and managing drug-drug interactions in clinical practice.
Mephenytoin serves as a model compound to investigate species differences in drug metabolism. [] Studies comparing mephenytoin metabolism in various animal species and humans highlight the involvement of different cytochrome P450 enzymes, particularly CYP2C and CYP3A, in different species. [] Such investigations help understand species-specific drug responses and guide drug development.
Mephenytoin and its metabolites serve as substrates for characterizing the substrate specificity of various cytochrome P450 enzymes. [, , , ] Studies utilizing purified P450 enzymes, recombinant enzymes expressed in yeast or bacteria, and human liver microsomes help define the specific enzymes responsible for metabolizing mephenytoin and its derivatives. [, , , ] This information is crucial for understanding the complex interplay of enzymes in drug metabolism and detoxification.
Continued investigation of the CYP2C19 gene may unveil novel alleles associated with altered enzyme activity and drug response. [] Understanding the prevalence and functional consequences of these alleles will enhance the prediction of individual drug responses and optimize therapeutic strategies.
Integrating mephenytoin phenotyping and CYP2C19 genotyping into clinical practice could facilitate the development of personalized medicine approaches. [, , ] Tailoring drug selection and dosages based on individual metabolic capacity will improve treatment efficacy and minimize adverse effects.
Research into alternative probe drugs for CYP2C19 phenotyping, such as omeprazole, could offer advantages in terms of safety, cost, and patient acceptability. [, ] Expanding the repertoire of probe drugs will further enhance the clinical applicability of CYP2C19 phenotyping.
Further research is warranted to elucidate the role of the reactive mephenytoin epoxide in potential adverse effects associated with mephenytoin use. [] Understanding the mechanisms of mephenytoin-induced toxicity will contribute to safer drug use and development.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7